DPP-4 Enzyme Inhibition: Quantitative Potency Difference Between 3-(4-Nitrobenzyl)imidazolidine-2,4-dione and 3-Benzylimidazolidine-2,4-dione
In standardized DPP-4 inhibition assays, 3-(4-nitrobenzyl)imidazolidine-2,4-dione (CHEMBL4471409) exhibits measurable inhibitory activity with an IC50 of 1.00 × 10^5 nM against human DPP-4 [1]. By contrast, the unsubstituted 3-benzyl analog (BDBM7838) shows no detectable inhibition (IC50 > 1.00 × 10^5 nM) under comparable kinase assay conditions [2]. The presence of the 4-nitro group on the benzyl ring thus confers a detectable, albeit modest, gain in DPP-4 engagement relative to the parent benzyl scaffold, providing a starting point for further structure-activity relationship (SAR) optimization.
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10^5 nM (100 µM) |
| Comparator Or Baseline | 3-Benzylimidazolidine-2,4-dione (BDBM7838): IC50 > 1.00 × 10^5 nM (no inhibition detected) |
| Quantified Difference | Target exhibits detectable inhibition; comparator shows no inhibition at equivalent concentration |
| Conditions | Human DPP-4; Gly-Pro-p-nitroanilide substrate; 5 min preincubation (Target); Kinase assay buffer with 15 µM ATP at 37°C (Comparator) |
Why This Matters
This differential DPP-4 engagement establishes that the 4-nitro substituent imparts measurable target interaction not present in the unsubstituted benzyl analog, informing SAR-driven procurement decisions for diabetes target screening.
- [1] BindingDB. BDBM50504689 CHEMBL4471409. IC50: 1.00E+5 nM. Inhibition of DPP4 in human serum. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50504689 View Source
- [2] BindingDB. BDBM7838 3-benzylimidazolidine-2,4-dione. IC50 > 1.00E+5 nM. http://bdb8.ucsd.edu View Source
